1,4-Dibromo-2-methylbutane

描述

Historical Perspectives on Halogenated Alkanes as Synthetic Intermediates

Halogenated alkanes, or alkyl halides, have been recognized as crucial reagents in chemical synthesis for centuries. The production of chloroethane (B1197429) dates back to the 15th century, but the systematic synthesis and understanding of these compounds flourished in the 19th century with the broader development of organic chemistry. Early work in the 19th century led to the discovery of halogenation reactions, where a halogen atom is introduced into an organic molecule. d-nb.info

Chemists developed reliable and versatile methods for the selective formation of carbon-halogen bonds, such as the hydrohalogenation of alkenes and the conversion of alcohols into alkyl halides. These scalable methods made alkyl halides readily and inexpensively available for both industrial and academic applications. researchgate.net Their utility stems from the fact that the halogen atom is an excellent leaving group, allowing it to be easily replaced by other functional groups. This reactivity has established halogenated alkanes as indispensable intermediates in a vast array of chemical transformations. researchgate.net The study of interactions involving halogens, such as the halogen bond, also has historical roots in the early 19th century, further broadening the chemical understanding of these compounds. arabjchem.org

Structural Characteristics and Unique Reactivity Considerations of Branched Dibromoalkanes

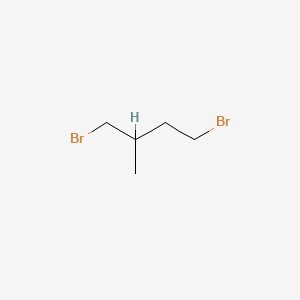

1,4-Dibromo-2-methylbutane is characterized by a butane (B89635) backbone with bromine atoms attached to carbons 1 and 4, and a methyl group at the C2 position. researchgate.netnih.gov This structure presents two reactive sites for nucleophilic substitution or elimination reactions. The presence of two bromine atoms allows for sequential reactions or intramolecular cyclizations.

The key structural feature is the methyl branch at the second carbon. This branching creates steric hindrance, particularly at the C1 position, which can influence the regioselectivity of its reactions. For instance, in reactions involving nucleophilic attack, the less sterically hindered C4 position may react preferentially. Studies on other branched dibromoalkanes have shown that a methyl group adjacent to a reaction site can significantly lower reactivity due to steric effects, sometimes favoring elimination (loss of HBr) over substitution. sigmaaldrich.com The reactivity of branched alkyl halides is a subject of detailed study, with steric factors playing a crucial role in the reaction dynamics. sigmaaldrich.comyoutube.com

Furthermore, as a dibromoalkane, this compound can be used to form bifunctional Grignard reagents, although the proximity of the two reactive centers can sometimes lead to competing side reactions like elimination or intramolecular cyclization. ontosight.airesearchgate.netsmolecule.com The compound's structure also allows for isomerization reactions, such as the conversion to other dibromo-2-methylbutane isomers. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₀Br₂ | researchgate.netgoogle.com |

| Molecular Weight | 229.94 g/mol | researchgate.net |

| IUPAC Name | This compound | researchgate.netsigmaaldrich.com |

| CAS Number | 54462-66-7 | researchgate.netgoogle.com |

| Boiling Point | 198.7°C at 760 mmHg | google.com |

| Density | 1.668 g/cm³ | google.com |

| Refractive Index | 1.5104 | google.com |

| Flash Point | 73.1°C | google.com |

Research Significance and Academic Trajectories for this compound

The research significance of this compound lies in its utility as a difunctional intermediate for creating more complex molecules. Its academic trajectory involves its use in fundamental reactivity studies and as a starting material in targeted synthetic applications.

One area of academic research has been the study of its thermodynamic properties. For example, the equilibrium of isomerization between different dibromoalkanes, including this compound and its isomers like 1,2-dibromo-3-methylbutane, has been investigated. nih.gov A study reported the enthalpy of reaction (ΔrH°) for the gas-phase isomerization of this compound to be -2.5 ± 0.59 kJ/mol. nih.gov Such fundamental studies provide crucial data on the relative stability of branched halogenated alkanes.

In synthetic chemistry, this compound has been identified as a suitable reactant in the preparation of heterocyclic compounds. A patent describes its use in the synthesis of 6-carboxy-3,4-dihydro-2H-pyran derivatives. The closely related unsaturated compound, 1,4-dibromo-2-methyl-2-butene, is known to be a precursor for synthesizing 2-vinyl substituted dihydrobenzofuran derivatives, highlighting the potential of this structural motif in building complex heterocyclic systems. arabjchem.orgsmolecule.com Dibromoalkanes are generally valuable as alkylating agents for creating new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of pharmaceutical and materials science research. researchgate.net

| Research Area | Finding | Source |

|---|---|---|

| Isomerization Thermodynamics | The enthalpy of reaction (ΔrH°) for the gas-phase isomerization of this compound to Butane, 1,2-dibromo-3-methyl- is -2.5 ± 0.59 kJ/mol. | nih.gov |

| Heterocyclic Synthesis | Listed as a suitable 1,4-disubstituted butane reactant for the preparation of 6-carboxy-3,4-dihydro-2H-pyran. |

Structure

3D Structure

属性

IUPAC Name |

1,4-dibromo-2-methylbutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2/c1-5(4-7)2-3-6/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCDMKDTWODACO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30969631 | |

| Record name | 1,4-Dibromo-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.94 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54462-66-7 | |

| Record name | 1,4-Dibromo-2-methylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054462667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibromo-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Dibromo 2 Methylbutane

Direct Halogenation Strategies

Direct halogenation involves the substitution of hydrogen atoms on an alkane backbone with bromine atoms. For a branched alkane like 2-methylbutane, this approach is governed by the principles of free-radical chain reactions, where selectivity is a critical challenge. libretexts.orglibretexts.org

The free-radical bromination of an alkane such as 2-methylbutane proceeds via a three-step chain mechanism: initiation, propagation, and termination. libretexts.orgbyjus.com

Initiation: The process begins with the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•). This step requires an energy input, typically in the form of ultraviolet (UV) light or heat. libretexts.orgbyjus.com

Propagation: A bromine radical abstracts a hydrogen atom from the alkane, in this case, 2-methylbutane, to form hydrogen bromide (HBr) and an alkyl radical. byjus.com This alkyl radical then reacts with another Br₂ molecule to yield a brominated alkane and a new bromine radical, which continues the chain. libretexts.org

Termination: The reaction ceases when radicals combine with each other. This can involve two bromine radicals forming Br₂, an alkyl radical and a bromine radical forming the alkyl bromide, or two alkyl radicals combining. byjus.com

A key aspect of radical bromination in branched systems is its regioselectivity. The stability of the intermediate alkyl radical dictates the major product. Radical stability follows the order: tertiary > secondary > primary. scribd.com In 2-methylbutane, there are primary, secondary, and a tertiary C-H bond. The abstraction of the tertiary hydrogen leads to the most stable tertiary radical, making substitution at this position highly favorable. libretexts.orgyoutube.com Bromination is known to be significantly more selective than chlorination because the hydrogen abstraction step by a bromine radical is endothermic and has a "late" transition state that closely resembles the product radical. libretexts.orgmasterorganicchemistry.com This heightened sensitivity to radical stability means bromination overwhelmingly favors substitution at the most substituted carbon. libretexts.orgmasterorganicchemistry.com

Controlling the outcome of the direct bromination of 2-methylbutane to selectively produce 1,4-Dibromo-2-methylbutane is challenging due to the presence of multiple reactive sites. The initial monobromination of 2-methylbutane preferentially forms 2-bromo-2-methylbutane (B1582447) due to the high stability of the tertiary radical intermediate. libretexts.org Subsequent bromination would then occur at one of the remaining C-H bonds.

To achieve the desired 1,4-dibromo product, one would typically start with a precursor that already has a bromine at the 1-position or a functional group that can be converted to it. However, if starting from 2-methylbutane, achieving a high yield of this compound via a one-pot direct halogenation is synthetically impractical due to the formation of a complex mixture of isomers. libretexts.orgquora.com

For general radical brominations, reaction conditions are optimized to control selectivity and yield. Key factors include:

Brominating Agent: While molecular bromine (Br₂) with UV light is common, N-bromosuccinimide (NBS) is often used as a source of bromine radicals, particularly for allylic and benzylic brominations. libretexts.orgliberty.edu Using NBS can help maintain a low concentration of Br₂ and HBr, which can sometimes suppress side reactions.

Initiator: A radical initiator like azobisisobutyronitrile (AIBN) can be used with heat as an alternative to UV light to start the reaction. liberty.edu

Temperature: Higher temperatures can decrease selectivity as the increased thermal energy allows less stable radicals to form more readily. libretexts.org

Reactant Concentration: The ratio of alkane to brominating agent is crucial. Using an excess of the alkane can favor monosubstitution. libretexts.org

The table below illustrates the typical product distribution for the monochlorination of 2-methylbutane, highlighting the challenge of controlling regioselectivity in radical halogenations of branched alkanes. A similar, albeit more selective, challenge exists for bromination.

| Product Name | Structure | Type of Hydrogen Substituted | Statistical Factor | Relative Amount (%) |

| 1-Chloro-2-methylbutane | CH₂Cl–CH(CH₃)–CH₂–CH₃ | Primary | 6 | 30 |

| 2-Chloro-2-methylbutane | CH₃–CCl(CH₃)–CH₂–CH₃ | Tertiary | 1 | 22 |

| 2-Chloro-3-methylbutane | CH₃–CH(CH₃)–CHCl–CH₃ | Secondary | 2 | 33 |

| 1-Chloro-3-methylbutane | CH₃–CH(CH₃)–CH₂–CH₂Cl | Primary | 3 | 15 |

Data adapted from studies on the radical chlorination of 2-methylbutane, which demonstrates the formation of multiple isomers. Bromination is more selective for the tertiary position but still faces similar challenges for producing a specific isomer like the 1,4-dibromo variant. libretexts.org

Transformations from Oxygenated Precursors

A more controlled and common approach to synthesizing this compound involves starting with precursors that already contain oxygen-based functional groups at the desired carbon positions. This allows for more specific and higher-yielding transformations.

The most direct oxygenated precursor for this compound is 2-methyl-1,4-butanediol (B1595762). The conversion of diols to the corresponding dibromides is a standard transformation in organic synthesis. Several reagents can accomplish this, with the reaction typically proceeding through the protonation of the alcohol's hydroxyl group, followed by nucleophilic substitution by a bromide ion.

Common methods include:

Using Hydrobromic Acid (HBr): Concentrated HBr, often in conjunction with a strong acid catalyst like sulfuric acid (H₂SO₄), can effectively convert diols to dibromides. The sulfuric acid protonates the hydroxyl groups, turning them into good leaving groups (water), which are then displaced by bromide ions. sciencemadness.org This method is effective for converting 1,4-butanediol (B3395766) to 1,4-dibromobutane (B41627) and is applicable to its methylated analog. sciencemadness.org

Using Phosphorus Tribromide (PBr₃): PBr₃ is another classic reagent for converting primary and secondary alcohols to alkyl bromides. chegg.com It reacts with both hydroxyl groups of 2-methyl-1,4-butanediol to yield the desired 1,4-dibromo product along with phosphorous acid as a byproduct.

The table below summarizes typical conditions for the conversion of diols to dibromides.

| Precursor | Reagents | Solvent | Conditions | Yield (%) |

| 1,4-Butanediol | NaBr, H₂SO₄ | Water | Reflux, 4-5 hours | ~85 |

| 1,4-Butanediol | PBr₃ | None or CH₂Cl₂ | 0 °C to room temp | High |

| Benzylic Diols | DBDMH, PPh₃ | THF | 0 °C to room temp | 60-90 |

Data based on analogous reactions. DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) and PPh₃ (Triphenylphosphine) represent a milder, modern alternative. sciencemadness.orgchegg.comresearchgate.net

An alternative strategy is the ring-opening of a suitable cyclic ether. For this compound, the precursor is 2-methyltetrahydrofuran (B130290). Treating an unsymmetrical ether like this with a hydrogen halide, such as HBr, leads to cleavage of a C-O bond. vaia.com

The mechanism of this ring-opening reaction is typically Sₙ2-like. stackexchange.com The oxygen atom of the ether is first protonated by HBr. The bromide ion (Br⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms and displacing the protonated hydroxyl group, which opens the ring. In the case of 2-methyltetrahydrofuran, the bromide ion can attack either the less-hindered primary carbon (C5) or the more-substituted secondary carbon (C2). Experimental studies show that the reaction is highly regioselective, with the Sₙ2 attack occurring preferentially at the less sterically hindered primary carbon. stackexchange.comresearchgate.net This initially yields 4-bromo-2-pentanol.

With excess HBr and heat, the secondary alcohol group of the intermediate is subsequently converted to a bromide, yielding the final this compound product. vaia.com

Several reagents have been studied to optimize the regioselective cleavage of 2-methyltetrahydrofuran, with boron-based reagents like (MeO)₂BBr showing high selectivity for forming the primary bromide intermediate. researchgate.net A common laboratory preparation involves refluxing 2-methyltetrahydrofuran with concentrated hydrobromic and sulfuric acids. youtube.com

Stereoselective Synthesis of this compound and Chiral Analogs

The carbon atom at position 2 in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-1,4-Dibromo-2-methylbutane and (S)-1,4-Dibromo-2-methylbutane. A stereoselective synthesis aims to produce one of these enantiomers preferentially.

Such syntheses must start with a chiral, enantiomerically pure starting material. The reaction pathway must proceed in a way that either retains or inverts the stereochemistry at the chiral center without causing racemization (the formation of an equal mixture of both enantiomers).

A plausible route involves the radical halogenation of an enantiomerically pure precursor, such as (S)-1-chloro-2-methylbutane. vaia.com Research on the chlorination of this compound shows that substitution at the C4 position results in (S)-1,4-dichloro-2-methylbutane. vaia.com The reaction proceeds via a primary radical at C4, which is remote from the chiral center at C2. Because the chiral center is not directly involved in the bond-breaking or bond-forming steps of the radical substitution, its configuration is retained, and the product is optically active. vaia.com

A similar logic applies to the synthesis of chiral this compound. Starting with an optically active precursor like (S)-2-methyl-1-butanol, one could first convert the alcohol to a bromide (forming (S)-1-bromo-2-methylbutane) and then perform a selective radical bromination at the C4 position. As long as the reaction at the remote C4 position does not disturb the stereocenter at C2, an optically active product can be obtained. The synthesis of chiral building blocks like (S)-1-bromo-2-methylbutane is well-established, as they are used as precursors in other areas of organic synthesis.

Enantioselective Routes to this compound

Direct enantioselective methods for the synthesis of this compound are not extensively documented in readily available literature. However, the principles of asymmetric synthesis can be applied to devise potential routes. Enantioselective synthesis is crucial for producing a single enantiomer of a chiral molecule, which is often required for specific applications in areas like pharmaceutical synthesis and materials science.

One potential strategy involves the enantioselective bromination of a suitable prochiral precursor. While not specific to this compound, research into the enantioselective halogenation of alkenes provides a foundational approach. For instance, the development of catalytic enantioselective bromochlorination of chalcones using a chiral Lewis base promoter like (DHQD)₂PHAL has shown success, achieving up to a 92:8 enantiomeric ratio. acs.org This demonstrates the feasibility of using chiral catalysts to induce enantioselectivity in dihalogenation reactions. Such a strategy could theoretically be adapted for a precursor to this compound.

Another conceptual approach would be to start with a chiral building block that already contains the desired stereocenter. For example, the synthesis of chiral alcohols with methyl-branched carbon skeletons has been achieved through methods like the use of Evans' chiral auxiliaries. researchgate.netresearchgate.net A chiral alcohol precursor, such as (R)- or (S)-2-methylbutane-1,4-diol, could be synthesized and then converted to the corresponding dibromide, likely with retention or inversion of configuration depending on the reaction mechanism. The synthesis of enantiomerically pure (R)- and (S)-2-methyl-1,4-butanediol has been reported, providing a clear pathway to the chiral precursor. acs.org

A hypothetical enantioselective synthesis could involve the following conceptual steps:

Asymmetric Hydrogenation or Resolution: Starting from a suitable unsaturated precursor, asymmetric hydrogenation using a chiral catalyst could establish the stereocenter at C2. Alternatively, a racemic mixture of a key intermediate could be resolved using chiral resolving agents.

Functional Group Manipulation: The resolved or asymmetrically synthesized intermediate would then undergo functional group transformations to introduce the bromo groups at the 1 and 4 positions. This would likely involve the conversion of hydroxyl or other functional groups to bromides using standard brominating agents.

While a specific, optimized industrial process for the enantioselective synthesis of this compound is not publicly detailed, the principles from related asymmetric transformations provide a clear framework for its potential development.

Diastereoselective Control in Related Bromination Reactions

Diastereoselective control is fundamental in reactions that create or modify a stereocenter in a molecule that already contains one or more stereocenters. In the context of synthesizing compounds like this compound, understanding diastereoselectivity is key, especially if the starting material is already chiral or if multiple stereocenters are formed during the reaction.

The addition of bromine to alkenes is a classic example of a diastereoselective reaction. The reaction proceeds through a cyclic bromonium ion intermediate. rsc.orgalrasheedcol.edu.iq The formation of this rigid, three-membered ring dictates that the subsequent nucleophilic attack by the bromide ion occurs from the side opposite to the bromonium ion, resulting in anti-addition of the two bromine atoms. rsc.orgalrasheedcol.edu.iq

This principle is illustrated by the bromination of cis- and trans-2-butene:

Addition of bromine to cis-2-butene (B86535) results in the formation of a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane. alrasheedcol.edu.iqquora.com

Addition of bromine to trans-2-butene yields the meso compound, (2R,3S)-2,3-dibromobutane. alrasheedcol.edu.iqquora.com

This stereospecificity, where different stereoisomers of the starting material yield different stereoisomers of the product, is a direct consequence of the anti-addition mechanism. alrasheedcol.edu.iqmasterorganicchemistry.com

For a substrate related to the synthesis of this compound, such as an alkene with a pre-existing chiral center, the incoming bromine would add in a diastereoselective manner. The facial selectivity of the initial bromine addition to the double bond would be influenced by the steric and electronic properties of the existing chiral center, leading to the preferential formation of one diastereomer over the other. organicchemistrytutor.com

The table below summarizes the expected stereochemical outcomes for the bromination of simple alkenes, illustrating the principle of diastereoselective anti-addition.

| Starting Alkene | Bromine Addition | Product(s) | Stereochemical Outcome |

| cis-2-Butene | anti-addition | (2R,3R)- and (2S,3S)-2,3-dibromobutane | Racemic mixture |

| trans-2-Butene | anti-addition | (2R,3S)-2,3-dibromobutane | Meso compound |

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. epitomejournals.comnih.gov The synthesis of haloalkanes, including this compound, traditionally involves reagents and solvents that can be environmentally harmful. Applying green chemistry principles can lead to more sustainable synthetic routes.

Key green chemistry strategies applicable to the synthesis of dibromoalkanes include:

Use of Safer Solvents: Traditional bromination reactions often use chlorinated solvents like carbon tetrachloride (CCl₄). These are toxic and environmentally persistent. Greener alternatives include the use of ionic liquids or even water. organic-chemistry.org For example, stereoselective halogenations of alkenes have been successfully conducted in recyclable ionic liquids. organic-chemistry.org Aqueous media have also been employed for brominations, avoiding the need for hazardous organic solvents. imist.ma

Alternative Brominating Agents: Elemental bromine (Br₂) is highly corrosive and hazardous. Safer alternatives are a key focus of green chemistry. N-bromosuccinimide (NBS) is a common alternative, but other reagents are also being explored. rsc.org The combination of an oxidant like Selectfluor with bromide salts can generate the brominating species in situ, avoiding the handling of molecular bromine. organic-chemistry.org Another approach is the use of potassium bromide with an oxidizing agent like orthoperiodic acid in a biphasic system. organic-chemistry.org

Catalysis: Catalytic methods are inherently greener as they reduce the amount of reagents needed. epitomejournals.com Organocatalysis, for instance, avoids the use of potentially toxic heavy metals. The stereospecific dibromination of alkenes has been achieved using a simple thiourea (B124793) catalyst with 1,3-dibromo-5,5-dimethylhydantoin (B127087) as the bromine source. organic-chemistry.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. nih.gov Many modern bromination methods are designed to be efficient at room temperature. organic-chemistry.org Microwave-assisted synthesis is another technique that can reduce reaction times and energy input. msuniv.ac.in

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core principle of green chemistry. imist.ma

The table below outlines some greener alternatives for the bromination of alkenes, which could be adapted for the synthesis of this compound.

| Traditional Method | Green Alternative | Green Principle(s) |

| Bromine in CCl₄ | Potassium bromide/Orthoperiodic acid in CH₂Cl₂/H₂O | Use of a safer brominating system, avoiding elemental bromine. organic-chemistry.org |

| Elemental Bromine | Organocatalytic bromination with a thiourea catalyst | Use of a catalyst, milder conditions. organic-chemistry.org |

| Chlorinated Solvents | Ionic Liquids | Use of recyclable, less volatile solvents. organic-chemistry.org |

| Stoichiometric Reagents | Selectfluor/KBr | In situ generation of the active species, avoiding molecular halogens. organic-chemistry.org |

By integrating these green chemistry principles, the synthesis of this compound and related compounds can be made more environmentally benign, safer, and more efficient.

Reactivity and Mechanistic Studies of 1,4 Dibromo 2 Methylbutane

Nucleophilic Substitution Reactions of 1,4-Dibromo-2-methylbutane

Nucleophilic substitution reactions of this compound can proceed via S(_N)1 or S(_N)2 mechanisms, depending on the reaction conditions and the nature of the nucleophile. The primary C4-Br bond is more susceptible to S(_N)2 attack due to less steric hindrance, while the secondary C1-Br bond could potentially react via an S(_N)1 or S(_N)2 pathway.

When this compound is treated with one equivalent of a nucleophile, a mixture of monosubstituted products can be expected. The nucleophile can attack either the C1 or the C4 carbon atom, leading to two constitutional isomers.

The relative rates of attack at the primary versus the secondary carbon are influenced by both steric and electronic factors. Generally, S(_N)2 reactions are faster at less sterically hindered primary carbons. Therefore, with a strong, unhindered nucleophile, the major product is expected to be the one resulting from substitution at the C4 position.

Attack at C4 (Primary): Leads to the formation of 4-bromo-3-methyl-1-substituted butane (B89635).

Attack at C1 (Secondary): Leads to the formation of 1-bromo-2-methyl-4-substituted butane.

The product distribution will be significantly influenced by the reaction conditions. For instance, under conditions favoring S(_N)2 reactions (e.g., a strong nucleophile in a polar aprotic solvent), substitution at the primary carbon (C4) is expected to predominate. Conversely, conditions favoring S(_N)1 reactions (e.g., a weak nucleophile in a polar protic solvent) might increase the proportion of substitution at the secondary carbon (C1) due to the relative stability of a secondary carbocation intermediate.

Illustrative Product Distribution in Monosubstitution of this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not readily available in the literature.)

| Nucleophile/Solvent | Predominant Mechanism | Expected Major Product | Expected Minor Product |

|---|---|---|---|

| NaN(_3) in DMSO | S(_N)2 | 4-Azido-1-bromo-2-methylbutane | 1-Azido-4-bromo-3-methylbutane |

| CH(_3)OH (solvolysis) | S(_N)1/S(_N)2 mix | 4-Bromo-1-methoxy-2-methylbutane | 1-Bromo-4-methoxy-3-methylbutane |

In the presence of a nucleophile with two nucleophilic sites, or with a bidentate nucleophile, intramolecular cyclization can occur after the initial monosubstitution. A common example is the reaction with a primary amine, which can lead to the formation of a substituted pyrrolidine ring.

The reaction proceeds in two steps:

Intermolecular Substitution: The primary amine attacks one of the electrophilic carbon atoms (likely the primary C4) to form an intermediate amino-bromoalkane.

Intramolecular Substitution: The nitrogen atom of the newly introduced amino group then acts as an internal nucleophile, attacking the remaining carbon-bromine bond to form a five-membered ring.

This intramolecular cyclization is generally favored due to the thermodynamic stability of the resulting five-membered pyrrolidine ring. The product of such a reaction with a primary amine (R-NH(_2)) would be an N-substituted 3-methylpyrrolidine.

The stereochemistry of substitution reactions at the chiral center (C2) of this compound is of significant interest. If a substitution reaction occurs at the secondary C1 position, which is adjacent to the chiral center, the stereochemical outcome at C1 will depend on the mechanism. An S(_N)2 reaction would proceed with inversion of configuration at C1, while an S(_N)1 reaction would lead to a racemic mixture at C1. The configuration of the chiral center at C2 is not expected to change during substitution at C1 or C4, as it is not directly involved in the bond-breaking or bond-forming steps.

The methyl group at the C2 position exerts significant steric hindrance, particularly for nucleophilic attack at the adjacent secondary carbon (C1). This steric hindrance slows down the rate of S(_N)2 reactions at this position. masterorganicchemistry.com For an S(_N)2 reaction, the nucleophile must approach the carbon from the backside of the leaving group, and the bulky methyl group impedes this approach. youtube.com

In contrast, the primary carbon (C4) is less sterically hindered, and thus, S(_N)2 reactions are expected to be kinetically favored at this position. Electronically, the methyl group is weakly electron-donating, which can slightly stabilize a developing positive charge in an S(_N)1-type transition state at C1. However, the steric effect is generally the more dominant factor in determining the relative rates of S(_N)2 reactions for this substrate. masterorganicchemistry.com

Relative Rate of S(_N)2 Reaction at C1 vs. C4 (Note: This table is a qualitative illustration based on general principles.)

| Position of Attack | Steric Hindrance | Electronic Effect of Methyl Group | Expected Relative S(_N)2 Rate |

|---|---|---|---|

| C1 (Secondary) | High | Weakly stabilizing for carbocation | Slower |

Elimination Reactions of this compound

Elimination reactions (dehydrobromination) of this compound can be induced by treatment with a strong base. These reactions typically proceed via an E2 mechanism, which is a one-step process where a proton is abstracted by the base simultaneously with the departure of the bromide leaving group.

The regioselectivity of the elimination reaction is determined by which proton is abstracted by the base. In the case of this compound, there are several possibilities for the formation of different alkene products.

When considering the elimination involving the C1-Br bond, the base can abstract a proton from the C2 carbon, leading to the formation of a double bond between C1 and C2. When considering the elimination involving the C4-Br bond, the base can abstract a proton from the C3 carbon, leading to a double bond between C3 and C4.

According to Zaitsev's rule , the major product of an elimination reaction is typically the more substituted (and therefore more stable) alkene. libretexts.org However, the use of a sterically hindered base, such as potassium tert-butoxide, can lead to the formation of the less substituted alkene as the major product, which is known as the Hofmann product . chemistrysteps.com This is because the bulky base has easier access to the less sterically hindered protons. chemistrysteps.com

For this compound, elimination to form a double bond between C2 and C3 (if a suitable leaving group were at C3) would lead to a more substituted alkene. However, with leaving groups at C1 and C4, the possibilities are:

Elimination of HBr from C1-C2: Would lead to 2-methyl-1,4-dibromobut-1-ene.

Elimination of HBr from C3-C4: Would lead to 4-bromo-3-methylbut-1-ene.

The stereoselectivity of the E2 reaction requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. This can influence the geometry (E/Z) of the resulting alkene if applicable.

Expected Major Products in Dehydrobromination of 1-Bromo-2-methylbutane (as an analogous substrate) (Note: This table illustrates the principle of regioselectivity with a similar substrate, as specific data for this compound is not available.)

| Base | Expected Major Product (Regiochemistry) | Governing Rule |

|---|---|---|

| Sodium ethoxide (NaOEt) | 2-Methyl-2-butene (more substituted) | Zaitsev's Rule |

Competitive Nature of Substitution and Elimination Pathways

The reactivity of this compound is characterized by a competition between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways. The outcome of the reaction is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature. The structure of this compound, possessing both a primary and a secondary bromide, further complicates its reactive tendencies.

The primary bromide is more susceptible to SN2 reactions due to lower steric hindrance. askfilo.com In contrast, the secondary bromide can undergo both SN2 and E2 reactions, and under certain conditions, SN1 and E1 pathways, due to the potential for forming a secondary carbocation.

The use of a strong, non-bulky nucleophile, such as hydroxide or methoxide, in a polar aprotic solvent would likely favor an SN2 reaction at the primary carbon. However, with a strong, sterically hindered base like potassium tert-butoxide, elimination reactions are expected to be more prominent. masterorganicchemistry.commsu.edu In such cases, the E2 mechanism would be favored, leading to the formation of alkenes. Due to the presence of hydrogens on carbons adjacent to both bromine atoms, a mixture of elimination products is possible.

| Condition | Predominant Pathway(s) | Major Product(s) |

| Strong, non-bulky nucleophile (e.g., NaOCH₃ in methanol) | SN2 | 1-bromo-4-methoxy-2-methylbutane |

| Strong, bulky base (e.g., KOC(CH₃)₃ in tert-butanol) | E2 | 1-bromo-2-methyl-3-butene and 4-bromo-3-methyl-1-butene |

| Weak nucleophile/weak base (e.g., CH₃OH, heat) | SN1, E1 | Mixture of substitution and elimination products |

Formation and Reactivity of Organometallic Derivatives

Synthesis and Applications of Grignard Reagents Derived from this compound

This compound can be used to form a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). adichemistry.com Due to the presence of two bromine atoms, the formation of a mono-Grignard or a di-Grignard reagent is possible, depending on the stoichiometry of the magnesium used.

The formation of the mono-Grignard reagent, 4-bromo-3-methylbutylmagnesium bromide, is achieved by using one equivalent of magnesium. This organometallic intermediate is a potent nucleophile and can participate in a variety of reactions. A significant application of this mono-Grignard reagent is its potential for intramolecular cyclization. The nucleophilic carbon of the Grignard reagent can attack the carbon bearing the remaining bromine atom in an intramolecular SN2 reaction to form a substituted cyclobutane.

The di-Grignard reagent, 1,4-bis(bromomagnesio)-2-methylbutane, can be synthesized by using an excess of magnesium. This species acts as a double nucleophile and can react with two equivalents of an electrophile.

| Grignard Reagent | Reactant | Product |

| 4-bromo-3-methylbutylmagnesium bromide | Heat (intramolecular cyclization) | Methylcyclobutane |

| 4-bromo-3-methylbutylmagnesium bromide | Carbon dioxide, then H₃O⁺ | 5-bromo-4-methylpentanoic acid |

| 1,4-bis(bromomagnesio)-2-methylbutane | 2 equivalents of formaldehyde, then H₃O⁺ | 3-methyl-1,6-hexanediol |

Other Metalated Species and Their Synthetic Utility

Besides Grignard reagents, other organometallic derivatives of this compound can be synthesized and utilized in organic synthesis. For instance, organolithium reagents can be prepared by treating this compound with an alkyllithium reagent, such as n-butyllithium, through a lithium-halogen exchange reaction. wikipedia.org These organolithium species are generally more reactive than their Grignard counterparts.

The formation of a dilithio species, 1,4-dilithio-2-methylbutane, can be achieved and subsequently used in reactions with various electrophiles. For example, reaction with a dialkyldichlorosilane would lead to the formation of a silicon-containing heterocyclic compound.

Comparative Analysis of Reactivity with Linear and Isomeric Dibromoalkanes

The reactivity of this compound is distinct from its linear and isomeric counterparts, such as 1,4-dibromobutane (B41627) and 1,5-dibromopentane, primarily due to the presence of the methyl group. This methyl group introduces steric hindrance and alters the electronic environment of the molecule.

In SN2 reactions, the rate of reaction at the secondary bromide of this compound is expected to be slower than the reaction at either of the primary bromides of 1,4-dibromobutane. askfilo.com This is a direct consequence of the increased steric bulk around the electrophilic carbon.

In elimination reactions, the methyl group in this compound can influence the regioselectivity of the reaction. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and therefore more stable) alkene. libretexts.org However, the use of a bulky base can lead to the formation of the less substituted "anti-Zaitsev" or "Hofmann" product due to steric hindrance. masterorganicchemistry.comlibretexts.org This competition is less complex in linear dibromoalkanes like 1,4-dibromobutane.

The rate of intramolecular cyclization to form a four-membered ring is also influenced by the methyl substituent. While the Thorpe-Ingold effect would suggest that the methyl group might slightly increase the rate of cyclization compared to 1,4-dibromobutane, steric factors could also play a counteracting role.

| Compound | Relative SN2 Rate (at C1) | Favored Elimination Product (with small base) | Tendency for Intramolecular Cyclization (to 4-membered ring) |

| 1,4-Dibromobutane nih.gov | Higher | Not applicable for direct comparison | Moderate |

| This compound | Lower (at C4) | 2-bromo-3-methyl-1-butene (Zaitsev) | Potentially enhanced (Thorpe-Ingold effect) but with steric considerations |

| 1,5-Dibromopentane | Similar to 1,4-dibromobutane | Not applicable for direct comparison | Lower (forms a less stable 5-membered ring via this specific precursor) |

Applications of 1,4 Dibromo 2 Methylbutane in Advanced Organic Synthesis

Utilization as a Molecular Building Block for Complex Organic Scaffolds

The bifunctional nature of 1,4-dibromo-2-methylbutane, conferred by its two bromine atoms, makes it an excellent starting material or intermediate for the synthesis of more complex organic molecules. Each bromine atom can serve as a handle for the introduction of various functional groups through nucleophilic substitution reactions. This allows for the stepwise or simultaneous formation of new carbon-carbon and carbon-heteroatom bonds, leading to the construction of elaborate molecular frameworks.

One notable application involves the use of its chiral counterpart, (S)-(+)-1-bromo-2-methylbutane, in the synthesis of substituted thiophenes. This reaction highlights the utility of the bromo-2-methylbutane scaffold in creating building blocks for conductive polymers and other functional materials. The Grignard reagent formed from (S)-(+)-1-bromo-2-methylbutane can be coupled with a brominated thiophene derivative to yield the desired 3-substituted thiophene. This approach demonstrates the potential for this compound to be used in similar cross-coupling reactions to introduce the 2-methylbutyl moiety into a variety of organic molecules, thereby building complexity.

While direct examples of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its potential as a precursor for various synthons is evident. The differential reactivity of the primary and secondary bromine atoms could, in principle, be exploited for sequential transformations, further enhancing its utility as a versatile building block.

Role in the Construction of Heterocyclic Systems and Carbocycles

The ability of this compound to act as a dielectrophile makes it a suitable candidate for the synthesis of various cyclic structures, including both heterocyclic and carbocyclic systems. By reacting with dinucleophiles, it can undergo cyclization reactions to form five-membered rings.

A closely related compound, 1,4-dibromo-2-butanol, has been utilized as a key intermediate in the preparation of pyrrolidine derivatives. This suggests a viable synthetic pathway where this compound could react with primary amines to form substituted pyrrolidines, which are important structural motifs in many pharmaceuticals and natural products. The reaction would proceed via a double nucleophilic substitution, where the amine nitrogen displaces both bromine atoms to form the five-membered nitrogen-containing ring.

Similarly, reaction with other dinucleophiles such as diols or dithiols could potentially lead to the formation of substituted tetrahydrofurans and tetrahydrothiophenes, respectively. The methyl group on the butane (B89635) backbone would introduce a specific substitution pattern on the resulting heterocyclic ring, which can be crucial for modulating the biological activity or physical properties of the target molecule.

In the realm of carbocycle synthesis, intramolecular cyclization of derivatives of this compound could be envisioned. For instance, conversion of the dibromide to a dinitrile followed by Thorpe-Ziegler cyclization could yield a substituted cyclopentane. Alternatively, formation of a di-Grignard reagent or a related organometallic species could facilitate intramolecular coupling to form a five-membered carbocyclic ring. However, specific examples of such transformations using this compound are not prominently reported.

Application as a Crosslinking Agent or Precursor in Polymer Chemistry and Material Science

In the field of polymer chemistry, bifunctional molecules like this compound can serve as crosslinking agents to modify the properties of polymers. By reacting with functional groups on polymer chains, it can form bridges between them, leading to the formation of a three-dimensional network. This crosslinking process can significantly enhance the mechanical strength, thermal stability, and chemical resistance of the polymer.

While specific data on the use of this compound as a crosslinking agent is scarce, its structural analog, 1,4-dibromobutane (B41627), is known to be used in the production of certain polymers and resins. It is plausible that this compound could be employed in a similar capacity, with the methyl group potentially influencing the flexibility and spacing of the crosslinks, thereby fine-tuning the properties of the resulting material.

Furthermore, this compound can act as a monomer or a precursor to monomers for polymerization reactions. For example, it could undergo polycondensation with a suitable comonomer, such as a diamine or a diol, to form a polyester or a polyamide with a repeating unit containing the 2-methylbutane moiety. The presence of the methyl group along the polymer backbone would disrupt chain packing and could lead to materials with altered solubility, crystallinity, and thermal properties compared to polymers derived from linear dibromoalkanes.

Participation in Chirality Transfer and Stereodefined Transformations

When used in its enantiomerically pure form, such as (R)- or (S)-1,4-dibromo-2-methylbutane, this compound can be a valuable tool in asymmetric synthesis. The chiral center at the second carbon can influence the stereochemical outcome of reactions, leading to the formation of enantiomerically enriched or diastereomerically pure products.

A significant example of this is the synthesis of chiral polythiophenes. The use of enantiomerically pure (S)-(+)-1-bromo-2-methylbutane as a starting material to introduce a chiral side chain onto the thiophene monomer ultimately leads to a polymer with specific chiroptical properties. This demonstrates the principle of chirality transfer, where the stereochemical information from the starting material is incorporated into the final macromolecule.

This concept can be extended to other stereodefined transformations. For instance, in the synthesis of heterocyclic or carbocyclic systems as discussed in section 4.2, the use of an enantiopure this compound would result in the formation of a chiral ring system. The stereochemistry of the final product would be directly related to the configuration of the starting dibromide. Such stereoselective cyclizations are of great importance in the synthesis of chiral drugs and other biologically active molecules where specific stereoisomers are required for desired activity.

While the body of research specifically detailing the participation of this compound in a wide range of chirality transfer and stereodefined transformations is not extensive, the principles of asymmetric synthesis suggest its significant potential in this area. The development of new synthetic methodologies could further unlock the utility of this chiral building block in creating complex, stereochemically defined molecules.

Computational and Theoretical Investigations of 1,4 Dibromo 2 Methylbutane

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of a molecule. For 1,4-dibromo-2-methylbutane, such studies would provide critical insights into its behavior.

Conformational Energy Landscapes and Equilibrium Geometries

A thorough computational analysis would involve mapping the conformational energy landscape of this compound. This process identifies all possible spatial arrangements of the atoms (conformers) that result from rotation around its single bonds. By calculating the relative energies of these conformers, the most stable, low-energy equilibrium geometries can be determined. This information is crucial for predicting the molecule's predominant shapes and how its structure influences its physical and chemical properties. However, specific studies detailing the potential energy surface and the geometric parameters (bond lengths, bond angles, and dihedral angles) for the stable conformers of this compound have not been identified in the current body of scientific literature.

Electronic Structure Analysis and Frontier Molecular Orbital Theory

Understanding the electronic structure is key to predicting a molecule's reactivity. Computational methods like Density Functional Theory (DFT) or ab initio calculations would be used to analyze the distribution of electrons within this compound. A key aspect of this is the application of Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical for predicting how the molecule will interact with other chemical species, indicating likely sites for nucleophilic or electrophilic attack. At present, there are no published studies that provide a detailed analysis of the HOMO-LUMO gap, molecular electrostatic potential maps, or other electronic descriptors for this compound.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, which contains two bromine atoms, substitution and elimination reactions are of particular interest.

Transition State Characterization for Substitution and Elimination Pathways

Theoretical studies would aim to identify the transition state structures for various potential substitution (S(_N)1, S(_N)2) and elimination (E1, E2) reactions of this compound. By calculating the energy of these high-energy intermediates, the activation energy for each pathway can be determined, allowing for predictions of reaction rates and the most likely reaction mechanism under different conditions. Such detailed computational explorations of the potential energy surfaces for reactions involving this compound are currently absent from the scientific literature.

Prediction of Regio- and Stereoselectivity through Theoretical Modeling

When a reaction can yield multiple products, computational models can predict the regioselectivity (which constitutional isomer is favored) and stereoselectivity (which stereoisomer is favored). For this compound, theoretical modeling could predict, for instance, which bromine atom is more likely to be substituted or which constitutional isomer of an alkene would be the major product of an elimination reaction. These predictions are based on the calculated stabilities of reaction intermediates and transition states. To date, no theoretical studies have been published that specifically model the regio- and stereochemical outcomes of reactions involving this compound.

Future Research Directions and Emerging Areas for 1,4 Dibromo 2 Methylbutane

Innovation in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For 1,4-Dibromo-2-methylbutane, future research will likely focus on moving away from traditional bromination methods that often involve harsh reagents and solvents.

Biocatalysis: A significant area of innovation lies in the use of enzymes for halogenation. While often associated with dehalogenation, enzymes like haloalkane dehalogenases could be engineered and optimized for reverse activity—catalyzing the selective bromination of a 2-methylbutane precursor. nih.govresearchgate.netacsgcipr.org This approach offers the potential for high selectivity under mild, aqueous conditions, significantly reducing the environmental footprint of the synthesis. Research into enzymes like ketoreductases, lipases, and cytochrome P450 monooxygenases could also yield stereoselective methods for producing enantiopure this compound, a valuable chiral building block. nih.gov

Phase-Transfer Catalysis (PTC): PTC represents another green chemistry approach that facilitates reactions between reagents in immiscible phases, often allowing for the use of water and reducing the need for volatile organic solvents. fluorochem.co.uktheaic.org Future methodologies could employ PTC for the synthesis of this compound itself or for its subsequent reactions, using catalysts like quaternary ammonium or phosphonium salts. fluorochem.co.uknih.gov These catalysts can improve reaction rates and yields under milder conditions, contributing to a more sustainable process. fluorochem.co.uktaylorandfrancis.com

| Green Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering (e.g., haloalkane dehalogenases), process optimization. nih.govresearchgate.net |

| Phase-Transfer Catalysis | Use of water as a solvent, reduced need for organic solvents, milder conditions. theaic.org | Development of efficient and recyclable catalysts, application to dibromination reactions. nih.gov |

Discovery of Novel Reactivity and Catalytic Transformations

The unique structure of this compound, with its primary and tertiary bromine atoms, makes it a prime candidate for exploring novel reactivity patterns, particularly in catalysis.

Bifunctional Reactivity: As a bifunctional electrophile, this compound can be used to construct complex molecular architectures. nih.gov Research into bifunctional asymmetric catalysis, where a single catalyst activates both the nucleophile and the electrophile, could lead to highly enantioselective reactions. acs.orgacs.org For instance, a chiral catalyst could facilitate the sequential or intramolecular reaction of a nucleophile with the two different C-Br bonds of this compound to form stereodefined cyclic compounds.

Catalytic C–H Activation: A frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C–H) bonds. nih.govharvard.eduresearchgate.netdmaiti.com Future research could explore the use of transition-metal catalysts to mediate reactions where this compound acts as a coupling partner in C–H activation/annulation sequences. This could provide direct, atom-economical routes to novel heterocyclic compounds that would otherwise be difficult to synthesize. mdpi.com

| Transformation Type | Potential Outcome with this compound | Catalyst System Example |

| Bifunctional Catalysis | Enantioselective synthesis of chiral heterocycles. | Chiral Lewis acid/base co-catalysts. acs.org |

| C–H Activation/Annulation | One-step construction of functionalized cyclic amines or ethers. | Palladium or Rhodium catalysts with specialized ligands. mdpi.comorganic-chemistry.org |

Development of Advanced Applications in Fine Chemical and Specialty Synthesis

The chiral nature and bifunctionality of this compound make it an attractive building block for the synthesis of high-value fine and specialty chemicals, particularly in the pharmaceutical industry.

Chiral Building Blocks: The demand for single-enantiomer drugs is a major driver in pharmaceutical research and development. nih.govenamine.net Optically pure (R)- or (S)-1,4-Dibromo-2-methylbutane can serve as a valuable chiral building block. Its incorporation into synthetic routes can introduce a specific stereocenter, which is crucial for biological activity. Future applications could involve its use in the synthesis of novel chiral amines, alcohols, and other intermediates that are precursors to complex drug candidates.

Diversity-Oriented Synthesis (DOS): In drug discovery, DOS aims to create libraries of structurally diverse small molecules for biological screening. This compound, with its two distinct reactive sites, is an ideal starting point for DOS. By reacting it with a variety of nucleophiles in different sequences, a wide array of complex and diverse molecular scaffolds can be generated efficiently.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing synthetic processes through automation and continuous manufacturing techniques offers significant advantages in terms of efficiency, safety, and scalability.

Flow Chemistry: Continuous flow chemistry has emerged as a powerful technology for chemical synthesis. mdpi.com Performing reactions in a flow reactor allows for precise control over parameters like temperature, pressure, and reaction time, often leading to higher yields and better selectivity. syrris.comresearchgate.net The synthesis of dibromoalkanes, which can be exothermic and involve hazardous reagents, is particularly well-suited for flow chemistry, as the small reactor volume enhances safety. syrris.comresearchgate.net Future work will likely involve developing robust flow protocols for both the synthesis of this compound and its subsequent transformations.

Automated Synthesis and High-Throughput Screening: Automated synthesis platforms can significantly accelerate the discovery and optimization of new reactions and molecules. chemrxiv.orgsigmaaldrich.com Integrating the synthesis of this compound derivatives with automated platforms would enable high-throughput screening of reaction conditions (catalysts, solvents, temperatures) to quickly identify optimal protocols. unchainedlabs.comnih.gov This approach would be particularly valuable for exploring its applications in diversity-oriented synthesis, allowing for the rapid generation and testing of large compound libraries. nih.gov

| Technology | Application to this compound | Key Advantages |

| Flow Chemistry | Synthesis and subsequent reactions of the compound. | Enhanced safety, better process control, improved yield and selectivity, scalability. mdpi.comsyrris.comresearchgate.net |

| Automated Synthesis | High-throughput reaction optimization and library synthesis. | Increased speed and efficiency, reduced human error, rapid discovery of new applications. sigmaaldrich.comunchainedlabs.com |

常见问题

Q. What are the key considerations for optimizing the synthesis of 1,4-dibromo-2-methylbutane in laboratory settings?

Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions like elimination or isomerization. Purification methods such as fractional distillation or column chromatography are critical for isolating the target compound from byproducts like alkenes or unreacted precursors. Characterization via H/C NMR and IR spectroscopy can confirm structural integrity, while GC-MS ensures purity .

Q. How should researchers safely handle this compound given its reactivity and toxicity?

Safety protocols include using nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation or dermal exposure. Storage in amber glass bottles under inert gas (e.g., N) at 2–8°C prevents degradation. Immediate first aid for spills involves neutralization with sodium bicarbonate and disposal via halogenated waste streams. Safety data sheets (SDS) must be consulted for hazard-specific guidelines .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data in the reaction mechanisms of this compound (e.g., competing elimination vs. nucleophilic substitution)?

Kinetic isotope effect (KIE) studies and isotopic labeling (e.g., C or H) can differentiate between SN2 and E2 pathways. Computational methods like density functional theory (DFT) simulations provide insights into transition states and energy barriers. Controlled experiments varying base strength (e.g., KOtBu vs. NaOH) and solvent polarity (e.g., DMSO vs. THF) help isolate dominant pathways .

Q. How can researchers characterize and distinguish stereoisomers or deuterated analogs of this compound?

Chiral GC or HPLC columns paired with polarimetric detection are effective for enantiomer separation. For deuterated analogs (e.g., this compound-d), high-resolution mass spectrometry (HRMS) and H NMR confirm isotopic incorporation. X-ray crystallography may resolve ambiguities in stereochemistry when crystallizable derivatives (e.g., metal complexes) are synthesized .

Q. What methodologies are recommended for analyzing environmental degradation products of this compound?

Accelerated degradation studies under UV light or oxidative conditions (e.g., Fenton’s reagent) can simulate environmental breakdown. Liquid-liquid extraction followed by LC-MS/MS identifies brominated intermediates (e.g., 2-methylbutene or brominated alcohols). Ecotoxicity assays (e.g., Daphnia magna mortality tests) assess ecological risks of degradation byproducts .

Data Contradiction and Validation

Q. How should discrepancies in reported physical properties (e.g., boiling points) of this compound be addressed?

Cross-validate measurements using differential scanning calorimetry (DSC) and ebulliometry under standardized conditions (e.g., 1 atm). Compare results with deuterated analogs (e.g., 1,4-dibromobutane-d) to account for isotopic effects. Replicate experiments in triplicate and benchmark against peer-reviewed databases like NIST Chemistry WebBook .

Q. What steps ensure reproducibility in catalytic applications of this compound (e.g., cross-coupling reactions)?

Rigorous catalyst characterization (e.g., TEM for nanoparticle size, XPS for oxidation states) and reaction monitoring via in situ FTIR or Raman spectroscopy reduce variability. Control experiments with radical scavengers (e.g., TEMPO) confirm mechanistic pathways. Collaborative interlab studies using identical protocols enhance reproducibility .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。